Ganosporeric acid A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Ganosporerinsäure A beinhaltet die Extraktion und Isolierung aus den Sporen von Ganoderma lucidum. Der Prozess umfasst in der Regel:

Extraktion: Die Sporen werden einer Ether-Extraktion unterzogen, um die etherlösliche Fraktion zu erhalten.

Industrielle Produktionsverfahren

Fortschritte in der Fermentationstechnologie könnten die Ausbeute und Effizienz der Produktion möglicherweise verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ganosporerinsäure A, ein Triterpenoid, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Entfernung von Sauerstoff oder Addition von Wasserstoffatomen.

Substitution: Austausch von funktionellen Gruppen durch andere Atome oder Gruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Ganosporeric acid A has been identified as a potential inhibitor of the dengue virus (DENV) NS3 protease. A study employed molecular docking techniques to analyze the interaction between this compound and the DENV NS3 protease, revealing significant binding affinities and interaction profiles. The compound formed multiple hydrogen bonds with key residues in the protease, suggesting its potential role in drug development against DENV infections .

Molecular Interactions

- Binding Affinity : this compound exhibited a docking score of -5.983 kcal/mol, indicating strong binding capabilities compared to known inhibitors .

- Hydrogen Bonds : The compound established hydrogen bonds with residues Thr120, Asn152, and Asn167, contributing to the stability of the complex formed with the NS3 protease .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties, particularly in models of liver injury induced by carbon tetrachloride (CCl4). In these studies, this compound demonstrated significant GPT-lowering activity, suggesting its potential for therapeutic applications in liver diseases .

Pharmacological Applications

The pharmacological profile of this compound extends beyond antiviral and hepatoprotective effects. It has shown promise in various areas:

Anti-inflammatory Activity

This compound has been reported to inhibit inflammatory mediators in vitro and in vivo, contributing to its therapeutic potential in conditions characterized by excessive inflammation.

Antioxidant Properties

The compound exhibits antioxidant activities that can protect cells from oxidative stress, which is crucial for preventing cellular damage in various diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound across different biological systems:

Wirkmechanismus

Ganosporeric acid A exerts its effects through various molecular mechanisms:

Vergleich Mit ähnlichen Verbindungen

Ganosporerinsäure A ist Teil einer größeren Familie von Triterpenoiden, die in Ganoderma lucidum gefunden werden. Ähnliche Verbindungen sind:

Ganodersäuren B, C und E: Diese Verbindungen zeigen ebenfalls verschiedene biologische Aktivitäten, wie entzündungshemmende und krebshemmende Eigenschaften.

Ganodermanontriol: Ein weiteres Triterpenoid mit potenzieller antiviraler Aktivität.

Ganosporerinsäure A zeichnet sich durch seine spezifischen hepatoprotektiven und antiviralen Eigenschaften aus, was sie zu einer einzigartigen und wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Ganosporeric acid A (GAA) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. The following sections provide a detailed overview of the biological activities associated with GAA, supported by research findings and data.

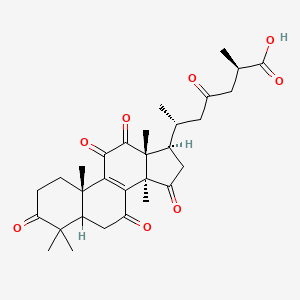

Chemical Composition and Structure

This compound is a lanostane-type triterpenoid characterized by its unique molecular structure, which contributes to its biological activities. Its structure includes several functional groups that enhance its interaction with biological targets, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

GAA exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress markers in various cell types. For instance, in studies involving liver cells, GAA treatment resulted in increased levels of glutathione and superoxide dismutase, which are crucial for cellular defense against oxidative damage .

2. Hepatoprotective Effects

GAA has shown protective effects against liver injuries induced by alcohol consumption. In a mouse model, GAA significantly mitigated liver damage by normalizing liver enzyme levels and reducing lipid accumulation . The intervention also improved the composition of intestinal microbiota, suggesting a potential mechanism for its hepatoprotective effects through gut-liver axis modulation.

3. Anticancer Properties

GAA has demonstrated anticancer activity through various mechanisms. In vitro studies have shown that it induces apoptosis in cancer cells and enhances the efficacy of chemotherapy drugs like adriamycin. GAA was found to increase reactive oxygen species (ROS) production, leading to DNA damage and apoptosis in cancer cells . Additionally, it has been identified as a potential inhibitor of the dengue virus protease, suggesting antiviral properties as well .

The biological activities of GAA can be attributed to several mechanisms:

- Inhibition of Metabolic Enzymes: GAA has been shown to inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in carbohydrate metabolism and diabetes management .

- Regulation of Gene Expression: Studies indicate that GAA influences the expression of genes related to oxidative stress response and lipid metabolism, enhancing its protective effects on liver function .

- Synergistic Effects with Other Compounds: GAA exhibits synergistic effects when combined with other therapeutic agents, enhancing their overall efficacy against cancer and viral infections .

Case Studies

- Liver Injury Model : In a controlled study involving mice exposed to alcohol, GAA was administered at different dosages (12 mg/kg and 36 mg/kg). Results indicated a dose-dependent reduction in liver injury markers and improved gut microbiota composition after six weeks of treatment .

- Cancer Cell Lines : In HeLa cells treated with GAA alongside adriamycin, researchers observed enhanced apoptosis rates compared to controls. This suggests that GAA may improve the sensitivity of cancer cells to chemotherapy through oxidative stress mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

CAS-Nummer |

135357-25-4 |

|---|---|

Molekularformel |

C30H38O8 |

Molekulargewicht |

526.6 g/mol |

IUPAC-Name |

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

InChI-Schlüssel |

AKWNYHCILPEENZ-YFIDGAHXSA-N |

SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Isomerische SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Kanonische SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Aussehen |

Solid powder |

melting_point |

115 - 118 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ganosporeric acid A and where is it found?

A1: this compound, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.

Q2: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum?

A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of this compound and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.

Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like this compound?

A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including this compound. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.